Superior Polysomnographic Sleep Efficiency vs. Placebo/SSRIs in Insomnia Disorder
In a meta-analysis of 11 randomized controlled trials involving 466 participants with insomnia disorder, trazodone demonstrated a unique and significant improvement in objective sleep architecture parameters compared to control groups (placebo or other interventions) [1]. This contrasts with SSRIs, which are often associated with sleep disruption, especially in the early stages of treatment. The data show that trazodone significantly increases total sleep time and deep sleep (N3), while reducing sleep onset latency and nighttime awakenings. These changes are indicative of a consolidated, restorative sleep profile.
| Evidence Dimension | Total Sleep Time (TST) Change |
|---|---|
| Target Compound Data | MD = +39.88 min (95% CI: 14.44 to 65.32) |
| Comparator Or Baseline | Control group (placebo/other intervention) |
| Quantified Difference | +39.88 min (P = 0.002) |
| Conditions | Systematic review and meta-analysis of RCTs; polysomnography (PSG) in patients with insomnia disorder. |
Why This Matters
Procurement of trazodone as a reference standard is essential for research focused on pharmacological manipulation of sleep architecture, specifically the enhancement of N3 (slow-wave) sleep and reduction of sleep fragmentation, outcomes not consistently observed with standard-of-care SSRIs.
- [1] Zheng Y, et al. Trazodone changed the polysomnographic sleep architecture in insomnia disorder: a systematic review and meta-analysis. Sci Rep. 2022;12(1):14453. View Source
